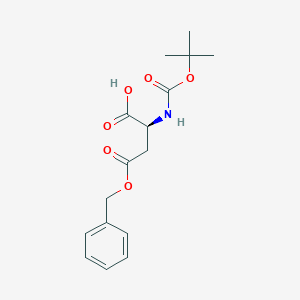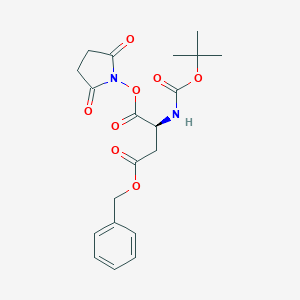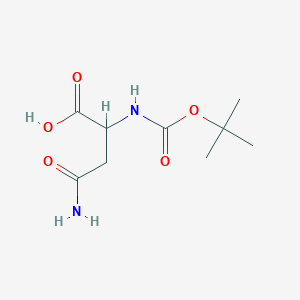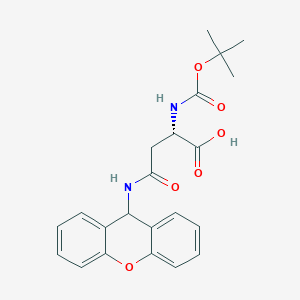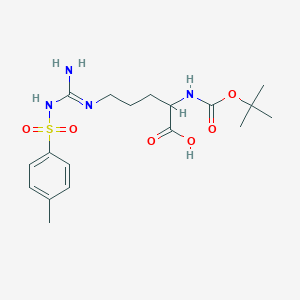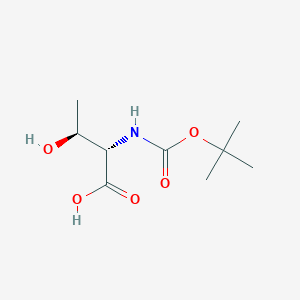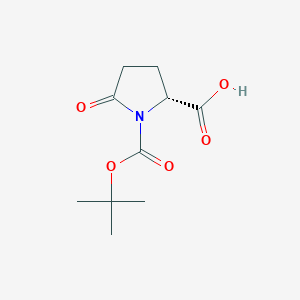
(R)-Boc-5-oxopyrrolidine-2-carboxylic acid
Vue d'ensemble
Description
(R)-Boc-5-Oxopyrrolidine-2-carboxylic acid, also known as (R)-Boc-Pyrrolidine-2-carboxylic acid, is an organic compound with a molecular formula of C7H11NO3. It is a chiral molecule that can exist in two enantiomeric forms, (R)-Boc-Pyrrolidine-2-carboxylic acid and (S)-Boc-Pyrrolidine-2-carboxylic acid. (R)-Boc-Pyrrolidine-2-carboxylic acid is a colorless solid that is insoluble in water, but is soluble in organic solvents. It is used in a variety of applications, including pharmaceuticals, biochemistry, and organic synthesis.
Applications De Recherche Scientifique
Plant Defense Mechanisms
Pyrroline-5-carboxylate (P5C), an intermediate in proline biosynthesis and catabolism, plays a crucial role in plant defense against pathogens. Studies have revealed that P5C metabolism is tightly regulated in plants, particularly during pathogen infection and abiotic stress. The mitochondrial synthesis of P5C is implicated in both gene-mediated resistance and non-host resistance to bacterial pathogens, involving mechanisms such as the salicylic acid-dependent pathway and reactive oxygen species (ROS) production (Qamar, Mysore, & Senthil-Kumar, 2015).
Photocatalysis Advancements
(BiO)2CO3-based photocatalysts have garnered attention for their application in various fields, including healthcare and photocatalysis. Efforts to enhance the visible light-driven photocatalytic performance of these materials have led to the development of numerous modification strategies, which could indirectly relate to the synthesis and application of carboxylic acid derivatives like (R)-Boc-5-oxopyrrolidine-2-carboxylic acid (Ni, Sun, Zhang, & Dong, 2016).
Understanding Biocatalyst Inhibition
Carboxylic acids are known to inhibit microbes at concentrations below desired yields, impacting the fermentation processes used for their production. Understanding the mechanisms behind this inhibition can aid in engineering robust strains for industrial applications, potentially impacting the synthesis and handling of carboxylic acid derivatives (Jarboe, Royce, & Liu, 2013).
Boron Removal in Seawater Desalination
Research on the removal of boron by reverse osmosis (RO) membranes in seawater desalination highlights the importance of understanding the speciation of boric acid and its impact on NF/RO membrane rejection. This is relevant to the broader field of membrane technology, which may intersect with the production or purification of compounds like this compound (Tu, Nghiem, & Chivas, 2010).
Impact of Metals on Biologically Important Ligands
The interaction between metals and carboxylic acids, including the study of their electronic systems, is critical for understanding how these compounds interact with biological targets. This has implications for the design and functionalization of carboxylic acid derivatives in medicinal chemistry (Lewandowski, Kalinowska, & Lewandowska, 2005).
Potential in Food Industry Applications
Rosmarinic acid, a carboxylic acid derivative, has been shown to have antioxidant properties and is approved for use as a natural antioxidant and/or preservative in the food industry. The biotechnological production of rosmarinic acid and its derivatives, including potential modifications to improve stability and bioavailability, highlights the relevance of research into carboxylic acid derivatives for food science applications (Marchev et al., 2021).
Mécanisme D'action
Target of Action
It’s known that the compound is commonly used in the synthesis of peptide drugs, peptide hormones, and bioactive peptides . Therefore, it can be inferred that its targets would be the enzymes and proteins involved in these biochemical processes.
Mode of Action
BOC-D-PYR-OH belongs to the class of compounds known as Boc-protected amino acids. The Boc group (tert-butoxycarbonyl) is a common protecting group used in organic synthesis . It protects amines as less reactive carbamates, allowing for transformations of other functional groups . The Boc group can be removed with a strong acid such as trifluoracetic acid (TFA), making it a useful tool in peptide synthesis .
Biochemical Pathways
After the peptide bond is formed, the Boc group can be removed, revealing the original amino group .
Result of Action
The primary result of BOC-D-PYR-OH’s action is the successful synthesis of peptides with the desired sequence and structure. By protecting the amino group during peptide bond formation, BOC-D-PYR-OH helps ensure that the resulting peptide has the correct sequence and conformation .
Action Environment
The action of BOC-D-PYR-OH is influenced by various environmental factors. For instance, the removal of the Boc group requires a strong acid and is typically performed at room temperature . Therefore, the pH and temperature of the reaction environment can significantly impact the efficacy of BOC-D-PYR-OH.
Propriétés
IUPAC Name |
(2R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-5-oxopyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO5/c1-10(2,3)16-9(15)11-6(8(13)14)4-5-7(11)12/h6H,4-5H2,1-3H3,(H,13,14)/t6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJLQPFJGZTYCMH-ZCFIWIBFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(CCC1=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@H](CCC1=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70595352 | |
| Record name | 1-(tert-Butoxycarbonyl)-5-oxo-D-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70595352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
160347-90-0 | |
| Record name | 1-(tert-Butoxycarbonyl)-5-oxo-D-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70595352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (R)-Boc-5-oxopyrrolidine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



